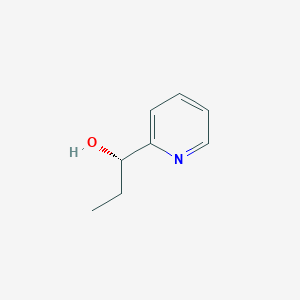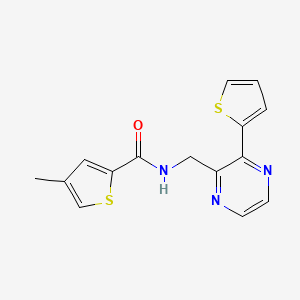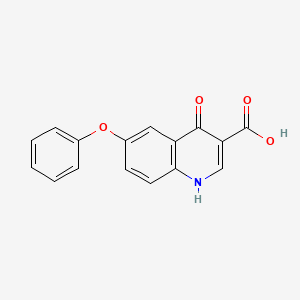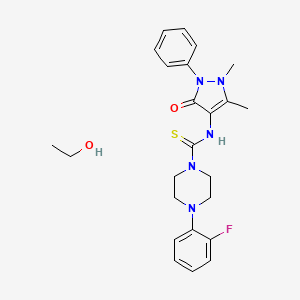
(1S)-1-(pyridin-2-yl)propan-1-ol
Overview
Description
(1S)-1-(pyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. This method ensures the production of the (1S) enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Another synthetic route involves the Grignard reaction, where 2-bromopyridine reacts with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to (1S)-1-(pyridin-2-yl)propan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives of this compound can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include (1S)-1-(pyridin-2-yl)propan-1-one, halogenated derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(1S)-1-(pyridin-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(pyridin-2-yl)propan-1-ol: The enantiomer of (1S)-1-(pyridin-2-yl)propan-1-ol, which may exhibit different biological activity and properties.
2-(pyridin-2-yl)ethanol: A structurally similar compound with a shorter carbon chain, which may have different chemical reactivity and applications.
2-(pyridin-2-yl)propan-2-ol: A compound with a similar structure but with a tertiary alcohol group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a pyridine ring and a primary alcohol group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)
![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)
![1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2968572.png)
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/new.no-structure.jpg)



![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)


![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2968586.png)
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
